2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloro-3-(trifluoromethyl)benzaldehyde+glycine→2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)aniline
- 4-chloro-2-(trifluoromethyl)aniline
- 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl
Uniqueness
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
1270320-62-1 |
---|---|
Molecular Formula |
C9H7ClF3NO2 |
Molecular Weight |
253.6 |
Purity |
95 |
Origin of Product |
United States |
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